molecular formula C23H27ClN4OS B2741318 4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 442572-75-0

4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B2741318
CAS RN: 442572-75-0
M. Wt: 443.01
InChI Key: DVULIVOJNMMJIE-UHFFFAOYSA-N
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Description

4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C23H27ClN4OS and its molecular weight is 443.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Novel Compounds : Research has been conducted on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. These studies highlight the potential of structurally similar compounds in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).

  • Anticancer Agents : A series of thieno[3,2-d]pyrimidines incorporated with a piperazine unit, designed based on the structure of protein tyrosine kinase inhibitors, have been synthesized and evaluated as potential anticancer agents. This underscores the importance of structural motifs like piperazine in drug discovery (H. Min).

  • Antiproliferative Activity : New derivatives with antiproliferative effects against human cancer cell lines highlight the therapeutic potential of compounds containing piperazine units. This research could inform future studies on similar compounds (L. Mallesha et al., 2012).

  • Antimicrobial Activities : The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities suggest a broader application of structurally related compounds in combating microbial infections (H. Bektaş et al., 2010).

  • Synthesis of Pyrido(2,3-d)pyrimidine Derivatives : The preparation and evaluation of pyrido(2,3-d)pyrimidine derivatives for antibacterial activity against a range of pathogens, including Pseudomonas aeruginosa, highlight the utility of these compounds in developing new antibacterial agents (J. Matsumoto & S. Minami, 1975).

properties

IUPAC Name

4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4OS/c1-16-2-7-20-19(14-16)21-22(25-15-26-23(21)30-20)28-10-8-27(9-11-28)12-13-29-18-5-3-17(24)4-6-18/h3-6,15-16H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVULIVOJNMMJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CCOC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.